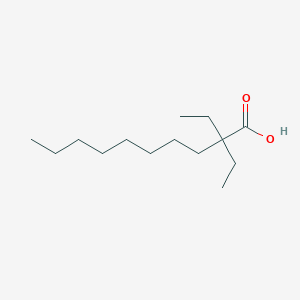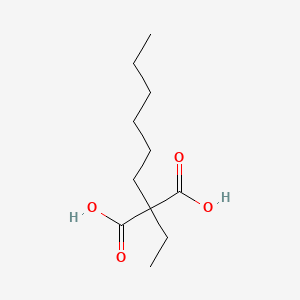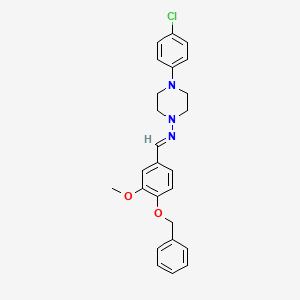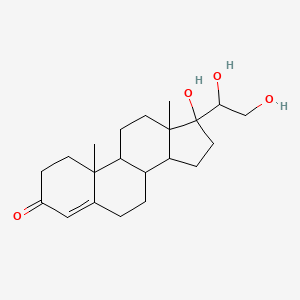
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol: is a chemical compound with the molecular formula C11H12Cl3NO2 and a molecular weight of 296.577 g/mol . It is characterized by the presence of three chlorine atoms, a morpholine ring, and a phenol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using chlorine gas and phenol derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones and other oxidized phenolic compounds.
Reduction: Formation of less chlorinated phenolic derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
Chemistry: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is used as a reagent in organic synthesis for the preparation of various chlorinated phenolic compounds. It serves as an intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenols on biological systems. It is also used in the development of bioactive molecules and pharmaceuticals .
Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and disinfectants .
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. The presence of chlorine atoms enhances its reactivity and allows it to form covalent bonds with target molecules, leading to the inhibition of their function .
Comparison with Similar Compounds
- 3,4,6-Trichloro-2-methyl-aniline
- Benzenamine, 3,4,6-trichloro-2-methyl
- 3,4,6-Trichlor-2-morpholinomethyl-phenol
- 3,4,6-Trichlor-2-methylanilin
Comparison: 3,4,6-Trichloro-2-(4-morpholinylmethyl)phenol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other chlorinated phenols, this compound exhibits enhanced reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
34646-64-5 |
|---|---|
Molecular Formula |
C11H12Cl3NO2 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
3,4,6-trichloro-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H12Cl3NO2/c12-8-5-9(13)11(16)7(10(8)14)6-15-1-3-17-4-2-15/h5,16H,1-4,6H2 |
InChI Key |
VEFSPVXJOXOAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




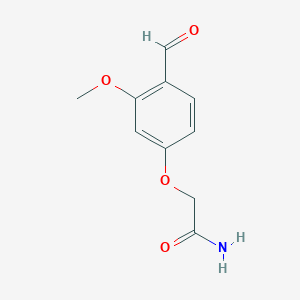
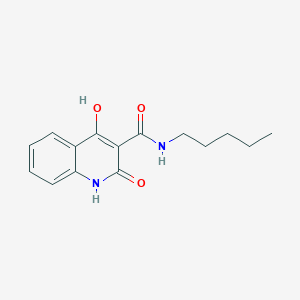


![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
